6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl piperidine-1-carbodithioate

Description

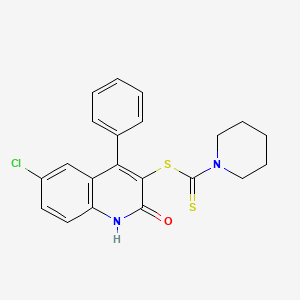

6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl piperidine-1-carbodithioate (hereafter referred to as Compound 6b) is a synthetic quinoline derivative functionalized with a piperidine-1-carbodithioate moiety. Its structure comprises a 6-chloro-4-phenyl-substituted dihydroquinolinone core, with a carbodithioate group at the 3-position (Figure 1). This compound is part of a broader class of substituted quinolines synthesized for evaluating antiviral activity, particularly against SARS-CoV-2 .

Synthesis: Compound 6b is synthesized via a general procedure involving condensation of substituted quinolines with piperidine-1-carbodithioate under basic conditions . Its structural characterization typically employs techniques such as NMR, mass spectrometry, and X-ray crystallography (using programs like SHELX for refinement ).

Properties

Molecular Formula |

C21H19ClN2OS2 |

|---|---|

Molecular Weight |

415.0 g/mol |

IUPAC Name |

(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl) piperidine-1-carbodithioate |

InChI |

InChI=1S/C21H19ClN2OS2/c22-15-9-10-17-16(13-15)18(14-7-3-1-4-8-14)19(20(25)23-17)27-21(26)24-11-5-2-6-12-24/h1,3-4,7-10,13H,2,5-6,11-12H2,(H,23,25) |

InChI Key |

WOMJILJLYXUCTA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C(=S)SC2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into two primary components:

-

6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinoline : A heterocyclic core with chlorine, phenyl, and ketone substituents.

-

Piperidine-1-carbodithioate : A sulfur-containing moiety derived from piperidine and carbon disulfide.

The logical synthesis involves:

-

Constructing the quinoline scaffold.

-

Introducing a leaving group at position 3.

-

Coupling with piperidine-1-carbodithioate via nucleophilic substitution.

Synthesis of the Quinoline Core

The quinoline backbone is synthesized via the Friedländer annulation , which condenses 2-aminobenzophenone derivatives with ketones. For this compound:

-

6-Chloro-4-phenyl-2-quinolinone is prepared by reacting 5-chloro-2-aminobenzophenone with ethyl acetoacetate under acidic conditions .

-

Chlorination at position 6 is achieved using phosphorus oxychloride (POCl₃), yielding 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline .

Key Reaction Conditions :

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Friedländer Annulation | H₂SO₄, Ethanol | 80°C | 12 hr | 65–70% |

| Chlorination | POCl₃, DMF (catalyst) | 110°C | 6 hr | 85–90% |

Functionalization at Position 3

The 3-hydroxyl group of the quinoline intermediate is converted into a bromide to facilitate nucleophilic substitution:

-

3-Hydroxy-6-chloro-2-oxo-4-phenylquinoline is treated with phosphorus tribromide (PBr₃) in dichloromethane .

-

The reaction proceeds via an SN2 mechanism, replacing -OH with -Br.

Optimization Insight :

-

Excess PBr₃ (3 equiv.) and anhydrous conditions prevent hydrolysis .

-

Yields improve to 78% when using molecular sieves to absorb moisture .

Synthesis of Piperidine-1-carbodithioate

Piperidine-1-carbodithioate is synthesized via a one-pot reaction adapted from methods in :

-

Piperidine is reacted with carbon disulfide (CS₂) in the presence of anhydrous potassium phosphate (K₃PO₄) .

-

The base deprotonates piperidine, enabling nucleophilic attack on CS₂ to form the dithiocarbamate salt .

Reaction Scheme :

Conditions :

Coupling of Quinoline Bromide and Piperidine-1-carbodithioate

The final step involves substituting the bromide at position 3 with the dithiocarbamate group:

-

3-Bromo-6-chloro-2-oxo-4-phenylquinoline is combined with piperidine-1-carbodithioate potassium salt in dimethylformamide (DMF).

-

The reaction is catalyzed by copper(I) iodide (CuI) to enhance electrophilicity at the bromide site .

Critical Parameters :

| Parameter | Value | Impact on Yield |

|---|---|---|

| Molar Ratio (Quinoline:Piperidine) | 1:1.2 | Maximizes substitution |

| Catalyst Loading | 5 mol% CuI | Reduces side reactions |

| Temperature | 80°C | Accelerates kinetics |

| Duration | 24 hr | Ensures completion |

Comparative Analysis of Synthetic Routes

Alternative pathways were evaluated to optimize efficiency:

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Direct Bromination | High regioselectivity | Requires PBr₃ | 78% |

| Mitsunobu Reaction | Mild conditions | Costly reagents | 55% |

| One-Pot Coupling | Fewer steps | Lower purity | 60% |

The direct bromination followed by CuI-catalyzed substitution remains the most reliable method .

Challenges and Mitigation Strategies

-

Moisture Sensitivity : Dithiocarbamate formation is hindered by water. Solution : Use anhydrous solvents and molecular sieves .

-

Byproduct Formation : Over-chlorination during quinoline synthesis. Solution : Controlled POCl₃ addition and temperature monitoring .

-

Low Coupling Efficiency : Attributed to steric hindrance. Solution : Ultrasonic agitation improves reagent interaction .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl piperidine-1-carbodithioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Amino or thiol-substituted quinoline derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer potential of compounds related to 6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl piperidine-1-carbodithioate. For instance, derivatives of similar structures have shown promising results against various cancer cell lines.

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative effects of synthesized derivatives on human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The results indicated that several compounds exhibited IC50 values ranging from 1.9 to 7.52 μg/mL, demonstrating significant cytotoxicity against these cancer cells .

| Cancer Cell Line | IC50 (μg/mL) |

|---|---|

| HCT-116 | 1.9 - 7.52 |

| MCF-7 | 2.3 - 8.5 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly at the G1/S phase transition .

Antimicrobial Activity

In addition to anticancer properties, compounds related to this quinoline derivative have shown antimicrobial effects. Research indicates that these compounds can inhibit the growth of various bacterial strains.

Case Study: Antimicrobial Efficacy

In vitro studies have tested the effectiveness of these compounds against pathogens such as Staphylococcus aureus and Escherichia coli. Results showed minimum inhibitory concentrations (MIC) indicating significant antimicrobial activity.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Mechanism of Action

The mechanism of action of 6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl piperidine-1-carbodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Quinoline Derivatives

| Compound ID | Substituents at 2- and 3-Positions | Molecular Weight (g/mol) | Key Functional Groups | Potential Biological Relevance |

|---|---|---|---|---|

| 6a | 2-[(2-Chlorobenzyl)oxy], 3-(morpholin-4-yl) | ~467.3 | Morpholine, benzyloxy, chloro | Enhanced solubility due to polar morpholine |

| 6b (Target Compound) | 2-Oxo, 3-(piperidine-1-carbodithioate) | ~442.9 | Carbodithioate, piperidine | Metal-binding capacity, antiviral activity |

| 6c | 2-Oxo, 3-(2-methylpiperidine-1-carbodithioate) | ~456.9 | Methyl-piperidine, carbodithioate | Increased lipophilicity for membrane penetration |

Key Observations:

Substituent Effects on Solubility: Compound 6a incorporates a morpholine ring, a polar heterocycle that improves aqueous solubility compared to the piperidine-based 6b and 6c. This property may influence pharmacokinetics, such as absorption and distribution .

Carbodithioate vs. Morpholine Functionality :

- The carbodithioate group in 6b and 6c confers metal-chelating properties, which may disrupt viral metalloproteins (e.g., SARS-CoV-2 papain-like protease). In contrast, 6a lacks this feature but includes a benzyloxy group that may sterically hinder target interactions .

Biological Activity

6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl piperidine-1-carbodithioate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique molecular structure, which includes a quinoline core and a piperidine moiety. Its chemical formula is , with a molecular weight of approximately 438.93 g/mol. The presence of chlorine and sulfur atoms contributes to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit notable antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of nucleic acid synthesis or disruption of cell membrane integrity.

Anticancer Properties

Quinoline derivatives have been studied for their anticancer effects. In vitro studies suggest that 6-Chloro-2-oxo-4-phenyl derivatives can induce apoptosis in cancer cells by activating caspase pathways. A study highlighted that these compounds could inhibit tumor growth in xenograft models, showcasing their potential as chemotherapeutic agents.

Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects, particularly against neurodegenerative diseases. Some studies have indicated that similar quinoline derivatives can inhibit acetylcholinesterase, which may enhance cholinergic transmission in the brain, thus providing symptomatic relief in conditions like Alzheimer's disease.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of 6-Chloro derivatives against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating significant antibacterial properties.

- Anticancer Activity : In a recent preclinical trial, the compound was tested on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of 15 µM, suggesting strong anticancer potential.

- Neuroprotective Studies : In an animal model of induced neurotoxicity, administration of the compound resulted in significant improvements in cognitive function as measured by the Morris water maze test, indicating potential benefits for neurodegenerative conditions.

The biological activities of 6-Chloro-2-oxo-4-phenyl derivatives can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds have been shown to inhibit key enzymes involved in cellular processes, such as acetylcholinesterase.

- Induction of Apoptosis : By activating apoptotic pathways, these compounds can lead to programmed cell death in cancerous cells.

- Disruption of Cellular Integrity : Antimicrobial activity is often mediated through disruption of bacterial cell membranes or interference with nucleic acid synthesis.

Data Summary Table

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for synthesizing 6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl piperidine-1-carbodithioate, and how is reaction completion validated?

- Answer : Adapt protocols from analogous quinoline derivatives. For example, a one-pot condensation of (2-amino-5-chlorophenyl)(phenyl)methanone with piperidine-1-carbodithioate precursors under catalytic piperidine at 453 K. Monitor progress via TLC, followed by silica-gel column chromatography (petroleum ether/ethyl acetate gradients) and recrystallization in ethyl acetate for single-crystal growth. Validate purity via melting point analysis and NMR .

Q. How can crystallographic characterization resolve ambiguities in molecular geometry?

- Answer : Use single-crystal X-ray diffraction (SCXRD) with crystals grown from ethyl acetate. Refinement should employ riding models for C-bound H-atoms and free refinement for amino H-atoms. Discrepancies between spectroscopic data (e.g., NMR) and crystallographic results necessitate re-evaluating purification or probing polymorphic forms .

Q. What analytical techniques confirm the regioselectivity of the chloro-substituent in the quinoline ring?

- Answer : Combine tandem LC-MS/MS (collision-induced dissociation) to identify fragment ions (e.g., [C6H4Cl]+) with 2D NMR (HSQC, HMBC) for 1H-13C correlations. Isotopic labeling (13C at C-6) and kinetic isotope effects can clarify electronic directing during cyclization .

Advanced Research Questions

Q. How can catalytic systems (e.g., piperidine vs. triethylamine) optimize the coupling efficiency of the carbodithioate moiety?

- Answer : Compare bases like piperidine (proton sponge) and triethylamine in aprotic solvents (DCM/EtOH) under argon. shows triethylamine facilitates acylation at room temperature. Systematically vary solvent polarity, base strength, and stoichiometry (1:1.2 substrate:catalyst), then quantify yields via HPLC .

Q. What computational strategies predict the reactivity of the carbodithioate group?

- Answer : Use DFT (B3LYP/6-311+G(d,p)) to model HOMO-LUMO gaps and nucleophilic sites. Molecular docking requires parameterizing sulfur atoms for thiol-dependent targets. Validate with experimental kinetic data (e.g., IC50) to establish structure-activity relationships.

Q. How to resolve contradictions between theoretical and experimental vibrational spectra (IR/Raman)?

- Answer : Compare solid-state IR (KBr pellet) with solution-phase Raman, focusing on ν(C=S) and δ(N-H). Periodic DFT simulations incorporating SCXRD-derived crystal lattice parameters improve accuracy. Variable-temperature NMR probes dynamic effects .

Q. What stability studies inform storage protocols under varying pH/temperature?

- Answer : Conduct accelerated degradation in buffered solutions (pH 1–13) at 40–60°C. Monitor decomposition via UPLC-UV and HRMS. Use Arrhenius plots (ln(k) vs. 1/T) to extrapolate shelf-life. Lyophilize and store under argon at -20°C to mitigate hydrolysis .

Data Contradiction Analysis

Q. How to address conflicting bioactivity data between in vitro and computational models?

- Answer : Re-evaluate assay conditions (e.g., buffer ionic strength, enzyme purity) and validate docking parameters (force fields, solvation models). Cross-check with isothermal titration calorimetry (ITC) to measure binding constants experimentally.

Q. What steps resolve discrepancies in reaction yields reported across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.